2-Hydroxy-N-[3-(methylthio)phenyl]acetamide
Description
2-Hydroxy-N-[3-(methylthio)phenyl]acetamide is an acetamide derivative characterized by a hydroxy group on the acetamide moiety and a 3-(methylthio)phenyl substituent on the nitrogen atom. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules, such as radiotherapy sensitizers and intermediates for heterocyclic synthesis .
Properties
IUPAC Name |
2-hydroxy-N-(3-methylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c1-13-8-4-2-3-7(5-8)10-9(12)6-11/h2-5,11H,6H2,1H3,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPVQZZXFVGUDTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Acyl Substitution Using Methylthioaniline Derivatives
A principal route involves the reaction of 3-(methylthio)aniline with hydroxylated acylating agents. In one protocol, 2-chloroacetamide is reacted with 3-(methylthio)aniline in the presence of a base such as sodium methoxide (NaOMe) to facilitate nucleophilic substitution. The reaction proceeds via an SN2 mechanism, where the amine attacks the electrophilic carbonyl carbon, displacing the chloride leaving group.
Key Reaction Conditions :
This method yields 85–93% conversion to the target acetamide, with residual glycerol or sodium acetate removed via aqueous washes.
Reductive Amination of Keto Intermediates
An alternative approach employs reductive amination, where a ketone precursor (e.g., 3-(methylthio)phenylglyoxal) is condensed with ammonium acetate followed by reduction. Sodium borohydride (NaBH4) in ethanol at reflux (2 hours) selectively reduces the imine intermediate to the secondary amine.
Critical Parameters :
-
Solvent Optimization : Ethanol enhances solubility of intermediates.
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Workup : Slurrying in water and recrystallization from ethanol achieves >99% purity.
Catalytic Methods and Solvent Systems
Role of Sodium Methoxide in Transesterification
Patent US2844609A highlights sodium methoxide’s efficacy in catalyzing amide formation from methyl esters. For 2-Hydroxy-N-[3-(methylthio)phenyl]acetamide, methyl 2-hydroxyacetate reacts with 3-(methylthio)aniline under vacuum (50–60 mm Hg) at 60–65°C. The exothermic reaction is controlled by distilling methanol, achieving 92–95% yield.
Advantages :
Solvent Selection and Reaction Kinetics
Comparative studies in patents WO2010115906A1 and WO2015155664A1 demonstrate solvent impacts:
| Solvent | Reaction Rate (h⁻¹) | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethanol | 0.45 | 89 | 98 |
| THF | 0.62 | 93 | 97 |
| MTBE | 0.28 | 78 | 95 |
THF accelerates kinetics due to higher polarity, while ethanol balances cost and safety.
Purification and Crystallization Techniques
Slurrying and Recrystallization
Post-synthesis slurrying in water (2× volumes) removes hydrophilic impurities like unreacted aniline or salts. Subsequent recrystallization from ethanol at 0–10°C yields needle-like crystals with a melting point of 87–88°C.
Optimized Crystallization Protocol :
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Dissolve crude product in hot ethanol (70°C).
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Cool to 5°C at 1°C/min.
Chromatographic Purification (Avoidance Strategies)
Notably, WO2015155664A1 emphasizes avoiding silica gel purification due to compound adsorption issues. Instead, catalytic hydrogenation (Pd/C, H2 at 30 psi) removes unsaturated byproducts without column chromatography.
Industrial-Scale Production Considerations
Batch Reactor Design
Large-scale synthesis (≥100 kg) employs jacketed reactors with vacuum distillation attachments. Key parameters:
-
Catalyst Recovery : Sodium methoxide is neutralized with acetic acid post-reaction and filtered as sodium acetate.
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| Nucleophilic Substitution | 89 | 98 | High | 120 |
| Reductive Amination | 93 | 99 | Moderate | 180 |
| Transesterification | 95 | 99.5 | High | 150 |
Reductive amination offers superior purity but higher costs due to NaBH4 usage. Transesterification balances yield and scalability for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-N-[3-(methylthio)phenyl]acetamide participates in several types of chemical reactions:
Oxidation: Under specific conditions, the methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: Reduction reactions can target the amide group, converting it to an amine.
Substitution: The hydroxyl group allows for nucleophilic substitution reactions.
Oxidation: Hydrogen peroxide or potassium permanganate are common oxidizing agents.
Reduction: Catalytic hydrogenation or using reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride for chlorination reactions.
Oxidation: Formation of 2-Hydroxy-N-[3-(methylsulfinyl)phenyl]acetamide or 2-Hydroxy-N-[3-(methylsulfonyl)phenyl]acetamide.
Reduction: Conversion to N-[3-(methylthio)phenyl]ethylamine.
Substitution: Derivatives with various substituted groups replacing the hydroxyl group.
Scientific Research Applications
Chemistry: In chemistry, 2-Hydroxy-N-[3-(methylthio)phenyl]acetamide serves as an intermediate in the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology: This compound has potential biological applications due to its structural similarity to biologically active molecules. It is being studied for its interactions with enzymes and proteins, which could lead to the development of novel pharmaceuticals.
Medicine: In medicine, research is exploring its use as a precursor in drug development. Its derivatives may exhibit pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Industrially, this compound is used in the production of specialty chemicals and as a building block in material science.
Mechanism of Action
Molecular Targets and Pathways: The mechanism of action of 2-Hydroxy-N-[3-(methylthio)phenyl]acetamide is related to its ability to interact with biological macromolecules. The hydroxyl and amide groups facilitate binding to specific proteins and enzymes, potentially modulating their activity. Research is ongoing to elucidate the precise molecular pathways involved.
Comparison with Similar Compounds
Structural Analogues with Varying Substituents
Substituent Effects on the Acetamide Moiety
- 2-(4-Hydroxyphenyl)-N-(3-(methylthio)phenyl)acetamide (12m-1): The hydroxy group is located on the phenyl ring rather than the acetamide chain. The repositioning of the hydroxy group reduces intramolecular hydrogen bonding compared to the title compound, possibly altering solubility and bioactivity .
- 2-Chloro-N-[3-(methylthio)phenyl]acetamide : Replacing the hydroxy group with chlorine enhances electrophilicity, making it a better leaving group for nucleophilic substitution reactions. This derivative is reported with >95% purity and may serve as a precursor for agrochemicals or pharmaceuticals .
Variations in the Aromatic Ring
- 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide : Features a dichlorophenyl group and a thiazole ring. The twisted conformation between the aryl and thiazole rings (79.7°) impacts crystal packing via N–H⋯N hydrogen bonds. Such structural rigidity contrasts with the flexibility of the methylthio group in the title compound, influencing solubility and thermal stability (m.p. 489–491 K) .
- N-(3-Amino-4-methoxyphenyl)acetamide: Contains amino and methoxy groups, which enhance hydrogen-bonding and electron-donating properties. This compound is used in laboratory research, highlighting the role of substituents in modulating reactivity and safety profiles .
Physicochemical Properties
Biological Activity
2-Hydroxy-N-[3-(methylthio)phenyl]acetamide, also known as 2-Hydroxy-N-(3-methylthiophenyl)acetamide, is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C9H11NO2S
- Molecular Weight : 199.25 g/mol
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it inhibits the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
These findings suggest that the compound may be a candidate for further development as an antimicrobial agent.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In a study involving lipopolysaccharide (LPS)-induced inflammation in murine macrophages, treatment with this compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-α and IL-6.
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 120 ± 10 | 80 ± 5 |
| Compound Treatment | 60 ± 8 | 30 ± 4 |
This reduction indicates that the compound may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis, leading to bactericidal effects.
- Modulation of Cytokine Production : By interfering with signaling pathways in macrophages, it reduces the synthesis of inflammatory cytokines.
- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, which could contribute to its anti-inflammatory effects.
Study on Antimicrobial Efficacy
A recent clinical trial assessed the efficacy of this compound in treating skin infections caused by antibiotic-resistant bacteria. The trial included 100 patients over a period of six weeks. Results showed a significant improvement in infection resolution rates compared to placebo.
Study on Anti-inflammatory Effects
In another study focusing on chronic inflammatory conditions, patients treated with the compound showed marked improvement in symptoms associated with rheumatoid arthritis. The study reported a decrease in joint swelling and pain levels after four weeks of treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
